Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with an ethyl ester group at the 4-position and a benzamido group at the 2-position, which is further substituted with a methylsulfonyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the thiazole derivative and 4-(methylsulfonyl)benzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamido group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the 2-position.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfone, amine, and substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential anti-inflammatory and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate: Similar structure but with a chlorine substituent instead of a methylsulfonyl group.
Ethyl 2-(4-nitrobenzamido)thiazole-4-carboxylate: Similar structure but with a nitro substituent instead of a methylsulfonyl group.
Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate: Similar structure but with a methyl substituent instead of a methylsulfonyl group.
The uniqueness of this compound lies in the presence of the methylsulfonyl group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-3-21-13(18)11-8-22-14(15-11)16-12(17)9-4-6-10(7-5-9)23(2,19)20/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNROFVZBZPNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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